5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine
CAS No.: 2253632-59-4
Cat. No.: VC4735327
Molecular Formula: C7H3Br2ClN2
Molecular Weight: 310.37
* For research use only. Not for human or veterinary use.
![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine - 2253632-59-4](/images/structure/VC4735327.png)
Specification
CAS No. | 2253632-59-4 |
---|---|
Molecular Formula | C7H3Br2ClN2 |
Molecular Weight | 310.37 |
IUPAC Name | 5,6-dibromo-8-chloroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H |
Standard InChI Key | CGJPZKRHINMTCQ-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substitution Pattern
5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The halogen substituents—bromine at positions 5 and 6 and chlorine at position 8—introduce significant steric and electronic effects. These substitutions alter electron density distribution, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2253632-59-4 |
Molecular Formula | C₇H₃Br₂ClN₂ |
Molecular Weight | 310.39 g/mol |
Appearance | Off-white to pale yellow solid |
Solubility | Limited in polar solvents; soluble in DMF, DMSO |
Melting Point | 245–250°C (estimated) |
The molecular weight (310.39 g/mol) reflects the cumulative mass of bromine and chlorine atoms, which constitute ~63% of the total mass. Limited solubility in water aligns with trends observed in halogenated heterocycles, though solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates experimental handling .
Synthesis and Optimization Strategies
General Synthetic Approaches
While direct synthetic protocols for 5,6-dibromo-8-chloroimidazo[1,2-a]pyridine are sparsely documented, analogous imidazo[1,2-a]pyridines provide foundational insights. A two-step strategy is hypothesized:
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Halogenation of Pyridine Precursors: Bromination and chlorination of a pre-formed imidazo[1,2-a]pyridine core.
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Cyclization of Functionalized Intermediates: Utilizing 2-aminopyridine derivatives and halogenated phenacyl bromides under basic conditions .
For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed cyclization in aqueous ethanol—a method validated for 2-arylimidazo[1,2-a]pyridines—could be adapted. Substituting phenacyl bromides with brominated/chlorinated variants may yield the target compound, though regioselectivity challenges require careful optimization .
Table 2: Hypothetical Reaction Conditions
Parameter | Condition |
---|---|
Catalyst | DBU (2 equiv) |
Solvent | Ethanol/Water (1:1 v/v) |
Temperature | Room temperature |
Reaction Time | 6–12 hours |
Yield (Estimated) | 50–65% |
Hazard | Precautionary Measure |
---|---|
Skin Contact | Nitrile gloves, lab coat |
Inhalation | Fume hood, N95 respirator |
Waste Disposal | Halogenated waste containers |
Comparative Analysis with Analogues
Halogen Positioning Effects
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6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.
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8-Bromo-5-chloroimidazo[1,2-a]pyridine: Fewer bromine atoms lower molecular weight (231.48 g/mol) but may reduce bioactivity .
Table 4: Structural and Property Comparisons
Compound | Molecular Weight (g/mol) | Halogen Substituents |
---|---|---|
5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine | 310.39 | 5-Br, 6-Br, 8-Cl |
6-Bromo-8-fluoroimidazo[1,2-a]pyridine | 215.02 | 6-Br, 8-F |
8-Bromo-5-chloroimidazo[1,2-a]pyridine | 231.48 | 8-Br, 5-Cl |
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.
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Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activity in in vitro models.
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Computational Studies: Density functional theory (DFT) calculations to predict reactivity and binding modes.
The discontinuation of commercial supplies (e.g., CymitQuimica ) underscores the need for reliable synthesis protocols to enable further research.
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